BenchChemオンラインストアへようこそ!

AMZ30

PME-1 Chemical Probe Covalent Inhibitor

AMZ30 (ML136) is a selective, covalent PME-1 inhibitor (IC50=600 nM) with >100-fold selectivity over other serine hydrolases. Its exceptional DMSO solubility (79 mg/mL; 171.2 mM) enables high-concentration stock solutions ideal for HTS campaigns. Validated to acutely perturb PP2A methylation dynamics in multiple cell models. This compound is a benchmark probe for PME-1 pharmacological studies.

Molecular Formula C19H12FN3O6S2
Molecular Weight 461.4 g/mol
Cat. No. B1139141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMZ30
Molecular FormulaC19H12FN3O6S2
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
InChIInChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H/b19-11+
InChIKeyGUCUORSUHTZMBW-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMZ30 (ML136): A Selective, Covalent PME-1 Inhibitor for PP2A Pathway Research


AMZ30 (also designated ML136) is a sulfonyl acrylonitrile compound that acts as a selective, covalent inhibitor of protein phosphatase methylesterase-1 (PME-1) [1]. It exhibits an IC50 of 600 nM against purified PME-1 and demonstrates >100-fold selectivity over other serine hydrolases (SHs) in human cell lysates . By inactivating PME-1, AMZ30 reduces the demethylated form of protein phosphatase 2A (PP2A) in living cells, thereby modulating the LCMT1-PME-1 methylation equilibrium [2].

Why In-Class PME-1 Inhibitors Are Not Interchangeable: The AMZ30 Distinction


Substituting AMZ30 with another PME-1 inhibitor—such as the aza-β-lactam ABL127—introduces significant experimental variables. While both compounds inhibit PME-1, they belong to distinct chemical classes (sulfonyl acrylonitrile vs. aza-β-lactam) [1], differ in potency by nearly two orders of magnitude [2], and exhibit divergent selectivity profiles against serine hydrolase off-targets [3]. Moreover, their mechanisms of covalent modification are structurally distinct, which can influence binding kinetics and reversibility in cellular contexts [4]. These differences are not cosmetic; they directly impact dose-response relationships, off-target activity, and the interpretation of functional assays. A one-to-one substitution without adjusting experimental parameters can lead to false negatives, misleading structure-activity relationship (SAR) conclusions, or even contradictory biological outcomes. The following quantitative evidence guide delineates exactly where AMZ30 stands relative to its closest comparators, enabling informed selection for precise pharmacological interrogation of the PP2A methylation axis.

AMZ30 Quantitative Differentiation: Head-to-Head Evidence vs. PME-1 Inhibitor Comparators


Chemical Scaffold and Mechanism: Sulfonyl Acrylonitrile vs. Aza-β-Lactam

AMZ30 belongs to the sulfonyl acrylonitrile chemotype, which was the first scaffold identified as a selective PME-1 inhibitor [1]. In contrast, ABL127 is an aza-β-lactam (ABL) [2]. The sulfonyl acrylonitrile core of AMZ30 covalently modifies the catalytic serine of PME-1 via a Michael addition, whereas ABL127 utilizes an aza-β-lactam ring-opening mechanism [1]. This fundamental chemical distinction influences binding kinetics and cellular stability.

PME-1 Chemical Probe Covalent Inhibitor Medicinal Chemistry

Potency Differential: Biochemical IC50 of AMZ30 vs. ABL127

In cell-free biochemical assays, AMZ30 inhibits PME-1 with an IC50 of 600 nM [1]. ABL127, a later-generation PME-1 inhibitor, exhibits an IC50 of approximately 10 nM in biochemical assays [2] and 4.2 nM in cellular proteomes [3]. Thus, ABL127 is approximately 60- to 150-fold more potent than AMZ30 in biochemical contexts.

PME-1 IC50 Enzyme Inhibition Potency

Cellular Potency and Target Engagement: In Situ IC50 Comparison

In HEK 293T cells, AMZ30 inhibits PME-1 with an in situ IC50 of 3.5 μM [1]. ABL127, in contrast, exhibits cellular IC50 values of 6.4 nM in HEK 293T cells and 4.2 nM in MDA-MB-231 cells . The cellular potency difference is approximately 500- to 800-fold in favor of ABL127.

PME-1 Cellular Assay IC50 PP2A

Selectivity Profile: Serine Hydrolase Off-Target Comparison

AMZ30 demonstrates >100-fold selectivity for PME-1 over other serine hydrolases in human cell lysates . ABL127 also shows high selectivity, with no activity detected against >50 other serine hydrolases at 10 μM in MDA-MB-231 and HEK 293T cell lysates . Both compounds exhibit excellent selectivity within the serine hydrolase family, though the selectivity window may differ due to the ~100-fold difference in potency.

PME-1 Selectivity Serine Hydrolase Off-Target

Solubility and Formulation Considerations: AMZ30 vs. ABL127

AMZ30 exhibits high solubility in DMSO, with a maximum concentration of 79 mg/mL (171.2 mM) [1]. ABL127 solubility in DMSO is reported as ≥5 mg/mL (approximately 15 mM) . Thus, AMZ30 is approximately 10-fold more soluble in DMSO than ABL127, enabling the preparation of more concentrated stock solutions.

Solubility Formulation DMSO Procurement

Functional Impact: Mitotic Spindle Regulation and Antiproliferative Activity

AMZ30 perturbs the LCMT1-PME-1 methylation equilibrium, leading to shortening of mitotic spindles and mitotic arrest in HeLa cells [1]. It also exhibits antiproliferative properties in an in vitro model of endometrial carcinoma [1]. While ABL127 reduces demethylated PP2A levels and decreases cell proliferation in vitro [2], direct functional comparisons in identical cellular models are lacking.

Mitotic Spindle PP2A Antiproliferative Cancer

Optimal Use Cases for AMZ30: Where This PME-1 Inhibitor Delivers Decisive Value


Investigating the LCMT1-PME-1 Methylation Equilibrium in Mitotic Spindle Dynamics

Researchers studying the dynamic regulation of PP2A methylation during mitosis can leverage AMZ30 to acutely perturb PME-1 activity. As demonstrated by Xia et al. (2015), AMZ30 treatment shifts the LCMT1-PME-1 equilibrium, leading to measurable shortening of mitotic spindles and mitotic arrest in HeLa cells [1]. This application is particularly suited for assays where reversible inhibition is not required and where the higher cellular IC50 (3.5 μM) can be accommodated without significant cytotoxicity. The well-characterized mechanism of covalent modification via the sulfonyl acrylonitrile warhead provides a clear pharmacological tool for dissecting PP2A methylation dynamics.

High-Throughput Screening (HTS) Assays Requiring High DMSO Solubility

AMZ30's exceptional solubility in DMSO (79 mg/mL; 171.2 mM) makes it a preferred choice for high-throughput screening campaigns where concentrated stock solutions are needed to minimize solvent carryover [1]. This property is particularly advantageous when screening large compound libraries in 384- or 1536-well formats, where DMSO concentrations must remain below 0.1-0.5% to avoid solvent artifacts. Compared to less soluble alternatives like ABL127, AMZ30 enables the preparation of 10-fold more concentrated stock solutions, streamlining assay development and reducing the risk of compound precipitation during liquid handling.

Oxidative Stress and PP2A Demethylation Studies

AMZ30 has been validated as a tool to antagonize H2O2-induced PP2A demethylation in NIH/3T3 cells, as reported in studies examining the interplay between oxidative stress and protein phosphatase regulation [1]. In this context, AMZ30 (5 or 10 μmol·L-1) significantly reverses the effects of hydrogen peroxide on PP2A catalytic subunit methylation. This application is well-suited for investigators exploring the role of PME-1 in redox signaling, neurodegeneration, or other stress-related pathways, where the ability to acutely block demethylation without affecting basal PP2A activity is critical.

Pharmacological Validation of PME-1 as a Target in Glioblastoma

AMZ30 increases the resistance of U87MG and U251MG glioblastoma cells to t-BHP-induced oxidative stress, providing a pharmacological tool to probe PME-1's role in glioblastoma survival mechanisms [1]. This application is particularly relevant for researchers validating PME-1 as a therapeutic target in malignant gliomas, where PME-1 has been implicated as a protector of sustained ERK pathway activity [2]. While more potent PME-1 inhibitors exist, AMZ30's historical use as the first selective PME-1 probe lends credibility to comparative studies and provides a benchmark for evaluating newer compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMZ30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.